15-Fold Superior hCE1 Inhibition Potency of 1,2-Pentanedione, 1-phenyl- vs. 1-Phenyl-1,2-butanedione
In a comprehensive structure–activity relationship study of substituted ethane-1,2‑diones, 1,2-pentanedione, 1-phenyl- (target) displayed a Ki of 0.000102 μM (0.102 nM) against human liver carboxylesterase 1 (hCE1), whereas the one‑carbon shorter 1-phenyl-1,2-butanedione showed a Ki of 0.00155 μM (1.55 nM) – a 15.2‑fold difference [1]. The same trend was observed for human intestinal carboxylesterase (iCE), with Ki values of 0.000401 μM and 0.00242 μM, respectively (6.0‑fold difference) [1]. Both measurements were performed under identical conditions: 50 mM HEPES buffer, pH 7.4, 37 °C [1].
| Evidence Dimension | Inhibition constant (Ki) for human carboxylesterase 1 (hCE1) |
|---|---|
| Target Compound Data | Ki = 0.000102 μM (0.102 nM) |
| Comparator Or Baseline | 1-Phenyl-1,2-butanedione Ki = 0.00155 μM (1.55 nM) |
| Quantified Difference | 15.2-fold greater potency for the pentanedione |
| Conditions | 50 mM HEPES, pH 7.4, 37°C; human recombinant hCE1 |
Why This Matters
For medicinal chemistry programs targeting carboxylesterases, the 15‑fold potency advantage enables lower dosing and potentially reduced off‑target effects, directly influencing candidate selection and procurement of the most potent scaffold.
- [1] Parkinson, E.I.; Hatfield, M.J.; Tsurkan, L.; Hyatt, J.L.; Edwards, C.C.; Hicks, L.D.; Yan, B.; Potter, P.M. Requirements for mammalian carboxylesterase inhibition by substituted ethane-1,2-diones. Bioorg. Med. Chem. 2011, 19, 4635-4643. Ki values extracted from BRENDA ligand pages: phenyl-1,2-pentanedione (https://brenda-enzymes.de/ligand.php?brenda_ligand_id=19479) and phenyl-1,2-butanedione (https://brenda-enzymes.de/ligand.php?brenda_ligand_id=19478). View Source
